5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline
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Overview
Description
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline: is an organic compound with the molecular formula C23H19NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at the 5 and 8 positions and a phenoxyphenyl group at the 2 position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of phenoxyphenyl with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 3 and 4, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxy groups and phenoxyphenyl substitution, resulting in different chemical and biological properties.
5,8-Dimethoxyquinoline: Similar structure but without the phenoxyphenyl group, leading to variations in reactivity and applications.
2-(4-Phenoxyphenyl)quinoline:
Uniqueness
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline is unique due to the combination of methoxy and phenoxyphenyl groups, which confer specific electronic and steric properties. These modifications enhance its reactivity and potential as a versatile intermediate in organic synthesis and its biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBLLKWBSWEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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